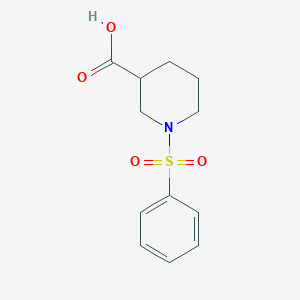

1-(Phenylsulfonyl)piperidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDTLWEIJKWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377855 | |

| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321970-54-1 | |

| Record name | 1-Phenylsulfonylpiperidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321970-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylsulfonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. The document provides not only procedural details but also the underlying scientific rationale to empower effective application and further innovation.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and a carboxylic acid moiety at the 3-position. Piperidine and its derivatives are among the most significant scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] The incorporation of a phenylsulfonyl group modulates the electron density and lipophilicity of the piperidine nitrogen, while the carboxylic acid provides a crucial handle for further chemical modification or interaction with biological targets. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules and a compelling candidate for library development in drug discovery programs.[3][4]

Section 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and biological screening. The structural features of this compound—a sulfonamide, a saturated heterocycle, and a carboxylic acid—confer a distinct set of characteristics.

Structural Formula: C₁₂H₁₅NO₄S[5]

Key Structural Features:

-

Phenylsulfonyl Group: This bulky, electron-withdrawing group locks the nitrogen's lone pair, preventing it from acting as a base and influencing the conformational preference of the piperidine ring. Its aromatic nature provides a site for potential π-π stacking interactions with biological macromolecules.

-

Piperidine Ring: A saturated six-membered heterocycle that serves as a versatile and conformationally flexible scaffold.[1]

-

Carboxylic Acid: A key functional group that is typically ionized at physiological pH. It can act as a hydrogen bond donor and acceptor and serves as a primary point for derivatization, such as amide bond formation.[6]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | PubChem[5] |

| Molecular Weight | 269.32 g/mol | Sigma-Aldrich, PubChem[7] |

| IUPAC Name | This compound | PubChem[5] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the sulfonylation of the piperidine nitrogen of a suitable precursor. The most direct approach involves the reaction of piperidine-3-carboxylic acid (also known as nipecotic acid) with benzenesulfonyl chloride.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard aqueous N-sulfonylation. The causality behind this choice is its operational simplicity, use of inexpensive reagents, and generally high yields. The biphasic condition allows for the reaction to proceed while the alkaline aqueous phase neutralizes the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve piperidine-3-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 1M NaOH). The use of excess base is critical to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, preventing protonation of the piperidine nitrogen which would render it unreactive.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is a standard precaution for controlling the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

-

Reagent Addition: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. A slight excess of the sulfonylating agent ensures complete conversion of the starting material. The slow addition maintains temperature control and prevents unwanted side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Vigorous stirring is necessary to maximize the interfacial area between the aqueous amine solution and the organic sulfonyl chloride, facilitating the reaction.

-

Acidification (Work-up): After the reaction is complete (monitored by TLC), cool the mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution, as it is significantly less soluble in its neutral form.

-

Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of the title compound.

Section 3: Spectroscopic Characterization - A Self-Validating System

Trustworthiness in chemical synthesis is achieved through rigorous analytical confirmation. The following data provides a benchmark for validating the successful synthesis and purity of this compound.

Expected Spectroscopic Data:

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.5-7.9 ppm. | Protons on the phenylsulfonyl group. |

| Piperidine Ring Protons | Complex multiplets between δ 1.5-3.8 ppm. | Diastereotopic protons of the chiral piperidine ring lead to complex splitting. The proton at C3 is expected to be downfield due to the adjacent carboxyl group. | |

| Carboxylic Acid Proton | A broad singlet, typically > δ 10 ppm. | Exchangeable acidic proton; its visibility may depend on the solvent (e.g., observed in DMSO-d₆). | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the range of δ 170-180 ppm. | Characteristic chemical shift for a carboxylic acid carbon.[8] |

| Aromatic Carbons | Signals between δ 125-140 ppm. | Carbons of the phenylsulfonyl ring. | |

| Piperidine Ring Carbons | Signals in the aliphatic region, typically δ 20-60 ppm. | Carbons of the saturated heterocyclic ring. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. | Characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | Strong, sharp band around 1700-1725 cm⁻¹. | Carbonyl stretch of the carboxylic acid.[8] | |

| S=O Stretch (Sulfonamide) | Two strong bands, ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). | Characteristic stretches for the sulfonyl group. | |

| Mass Spec. | Molecular Ion Peak (ESI-) | [M-H]⁻ at m/z ≈ 268.06 | Deprotonation of the carboxylic acid is the most likely ionization event in negative ion mode.[5] |

Section 4: Applications in Medicinal Chemistry and Drug Development

The 1-(phenylsulfonyl)piperidine scaffold is a key structural motif in various biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets.

1. Scaffold for Focused Libraries: The primary utility of this compound is as a versatile intermediate.[3][4] The carboxylic acid is readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to generate large libraries of piperidine-3-carboxamides. This approach has been successfully used to develop inhibitors for various enzymes and receptors.[6]

2. Enzyme Inhibition:

-

Cholinesterase Inhibitors: Phenylsulfonyl piperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][10]

-

Cathepsin K Inhibitors: Recently, piperidine-3-carboxamide derivatives have been designed as potent inhibitors of Cathepsin K, a key enzyme involved in bone resorption, showing potential for the treatment of osteoporosis.[11]

3. Platelet Aggregation Inhibition: Piperidine-3-carboxamides have been explored as inhibitors of human platelet aggregation, a critical process in thrombosis.[12] The piperidine ring and its substituents play a crucial role in the interaction with platelet sites.[12]

Logical Workflow for Drug Discovery Application

Caption: A typical workflow utilizing the title compound in drug discovery.

Section 5: Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, is required.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

Conclusion

This compound is more than a mere chemical entity; it is a strategic tool for medicinal chemists. Its robust synthesis, well-defined structural and spectroscopic properties, and proven utility as a scaffold for generating diverse chemical libraries underscore its importance. This guide provides the foundational knowledge and practical insights necessary for its effective use in advancing drug discovery and development projects.

References

- Rehman, A. et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. PubMed.

- Khalid, H. et al. (2013). Synthesis, spectral analysis and biological evaluation of sulfonamides bearing piperidine nucleus. Asian Journal of Chemistry.

- PubChem. This compound. National Center for Biotechnology Information.

- MySkinRecipes. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.

- Haris, H.K. et al. (2012). Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. ResearchGate.

- Jagtap, S. et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.

- PubChem. 1-(Phenylsulfonyl)piperidine-4-carboxamide. National Center for Biotechnology Information.

- Frolov, N.A. & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

- Zheng, X. et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry.

- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

- Zhang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Phenylsulfonyl)piperidine-4-carboxamide | C12H16N2O3S | CID 257093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of a Privileged Scaffold

An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic acid

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. At the heart of this endeavor lies the concept of the "privileged scaffold"—a core molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile foundation for drug discovery. This compound represents such a scaffold. It elegantly combines the conformational rigidity of the piperidine ring with the electronic properties of the phenylsulfonyl group and the reactive handle of a carboxylic acid.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this compound. We will delve into its fundamental properties, synthesis, reactivity, and its critical role as a building block in the creation of complex, biologically active molecules. The insights provided herein are designed to explain not just the "what" and "how," but the fundamental "why" behind the experimental choices and applications of this versatile compound. Piperidine derivatives themselves are pivotal synthetic building blocks in drug design, forming the core of numerous pharmaceuticals and alkaloids[1]. This specific derivative leverages that established utility, enhancing it with the sulfonamide moiety, a classic pharmacophore known for its diverse biological activities[1].

Physicochemical and Structural Properties

The identity and behavior of a chemical compound are dictated by its fundamental properties. For this compound, these characteristics provide the first layer of understanding for its handling, reactivity, and analytical identification.

Core Identifiers and Properties

A summary of the key quantitative data for this compound is presented below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Benzenesulfonyl)piperidine-3-carboxylic acid | [2] |

| CAS Number | Not explicitly available for the 3-isomer; 122891-92-3 for the 4-isomer | [3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₄S | [2][6] |

| Molecular Weight | 269.32 g/mol | [2][6] |

| Physical Form | Solid at room temperature | [3] |

| Canonical SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O | [2] |

| InChI Key | JKVDTLWEIJKWGT-UHFFFAOYSA-N | [2] |

Solubility and Physical State

This compound is a solid under standard conditions[3]. The parent compound, piperidine-3-carboxylic acid, displays moderate solubility in water, a characteristic attributed to the polar carboxylic acid group[7]. Its solubility is significantly better in polar organic solvents like methanol and ethanol[7]. The addition of the bulky, hydrophobic phenylsulfonyl group is expected to decrease aqueous solubility while maintaining or enhancing solubility in organic solvents such as dichloromethane, ethyl acetate, and alcohols. The solubility profile is also pH-dependent; the compound is more soluble in basic aqueous solutions where the carboxylic acid is deprotonated to form a carboxylate salt.

Synthesis: A Directed Approach to the Scaffold

The most direct and common synthesis of this compound involves the N-sulfonylation of piperidine-3-carboxylic acid (also known as nipecotic acid). This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the transformation from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Schotten-Baumann Conditions)

This protocol describes a robust method for synthesis using aqueous base, which is effective and easily scalable.

Objective: To synthesize this compound from piperidine-3-carboxylic acid.

Materials:

-

Piperidine-3-carboxylic acid

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). The excess base is crucial to neutralize the HCl produced during the reaction and to maintain basic conditions that keep the starting material's nitrogen atom nucleophilic.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a highly exothermic reaction, and cooling is necessary to prevent unwanted side reactions and degradation of the sulfonyl chloride.

-

Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred, cold solution over 15-20 minutes. A white precipitate may form. The slow addition helps control the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours to ensure the reaction goes to completion.

-

Workup - Acidification: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl. This step protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

-

Extraction: If the product precipitates as a clean solid, it can be isolated by vacuum filtration. If it appears oily or impure, extract the entire acidified mixture with a suitable organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer). The product is more soluble in the organic phase in its protonated (acidic) form.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate[4][6]. Its structure contains two key functional points for diversification: the carboxylic acid group and the phenyl ring of the sulfonyl moiety.

Role as a Synthetic Intermediate

The carboxylic acid is the primary reactive handle. It can be readily converted into a variety of other functional groups, including:

-

Amides: By coupling with various amines (using standard coupling agents like HATU or EDC), a library of carboxamide derivatives can be generated. This is a common strategy in drug discovery, as seen in the synthesis of piperidine-3-carboxamide derivatives as potential anti-osteoporosis agents targeting Cathepsin K[8] and as human platelet aggregation inhibitors[9].

-

Esters: Reaction with alcohols under acidic conditions yields esters, which can be used as prodrugs or to modify solubility.

-

Alcohols: Reduction of the carboxylic acid (e.g., with borane or LiAlH₄) provides the corresponding primary alcohol, opening another avenue for chemical modification.

The phenylsulfonyl group, while generally stable, can be substituted with various functional groups at the synthesis stage (by using a substituted benzenesulfonyl chloride) to probe structure-activity relationships (SAR).

Application in Medicinal Chemistry

This scaffold is a key component in the synthesis of molecules targeting a range of biological systems.

-

Protease Inhibitors: The rigid piperidine ring helps to correctly orient functional groups to fit into the active sites of enzymes like proteases[6].

-

GABA Uptake Inhibitors: Derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated as inhibitors of γ-aminobutyric acid (GABA) uptake, which is relevant for treating neurological disorders like epilepsy[10].

-

Cathepsin K Inhibitors: Recent research has demonstrated that piperidine-3-carboxamide derivatives can potently inhibit Cathepsin K, a key enzyme in bone resorption, highlighting their potential in treating osteoporosis[8].

The diagram below illustrates how the core scaffold can be diversified to generate a chemical library for screening against biological targets.

Caption: Diversification of the core scaffold for drug discovery applications.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Objective: To confirm the structure and assess the purity of synthesized this compound.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful tool for unambiguous structure elucidation.

-

Method: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected ¹H NMR Signals:

-

A multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the five protons of the phenylsulfonyl group.

-

A series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) for the protons on the piperidine ring.

-

A very broad singlet at high chemical shift (δ > 10 ppm) for the acidic proton of the carboxylic acid (this signal may be absent if exchange with water occurs).

-

-

Expected ¹³C NMR Signals:

-

Multiple signals in the aromatic region (δ 120-140 ppm).

-

Multiple signals in the aliphatic region for the piperidine carbons.

-

A signal for the carbonyl carbon at a low field (δ > 170 ppm).

-

-

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

-

Method: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

-

Expected Key Bands:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

-

A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.

-

Two strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.

-

-

-

Mass Spectrometry (MS):

-

Causality: MS provides the exact mass of the molecule, confirming its molecular formula.

-

Method: Prepare a dilute solution of the sample and analyze using an ESI (Electrospray Ionization) mass spectrometer.

-

Expected Result: In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 270.0794. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 268.0649 should be observed[2].

-

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The information below is summarized from available Safety Data Sheets (SDS) and should be strictly followed.

-

Hazard Classification: This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3)[11][12].

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[12][14].

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling[11][12][14].

-

Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[11][12][14].

First Aid

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[12].

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[11][12].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[11][12].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[12].

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of scaffold-based design in modern chemistry. Its synthesis is straightforward, its reactivity is versatile, and its applications are significant and expanding. By providing a conformationally constrained piperidine core functionalized with both a reactive carboxylic acid and a modulating phenylsulfonyl group, it offers chemists a reliable and adaptable platform for building molecular complexity. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics targeting a wide array of diseases, from neurological disorders to osteoporosis. Understanding its properties, synthesis, and safe handling is the first step toward unlocking its full potential.

References

- PubChemLite. (n.d.). This compound (C12H15NO4S).

- Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.

- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.

- Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

- PubChem. (n.d.). 1-(Phenylsulfonyl)piperidine-4-carboxamide.

- LookChem. (n.d.). Cas 122891-92-3, 1-BENZENESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID.

- An, C., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. [Link]

- Solubility of Things. (n.d.). Piperidine-3-carboxylic acid.

- Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

- Gao, T., et al. (2024).

- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. [Link]

- Herrera-España, A. D., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

- Lu, F., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

- ResearchGate. (2025). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol.

- MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.

- MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]

- 3. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.ca [fishersci.ca]

- 13. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 [sigmaaldrich.cn]

- 14. aksci.com [aksci.com]

An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the apparent scarcity of this specific regioisomer in commercial databases and literature, this document focuses on its fundamental characteristics, a robust, proposed synthetic route based on established chemical principles, and its potential applications derived from the known pharmacology of its structural components.

It is critical to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases as of January 2026. Researchers should take care to distinguish this compound from its isomers, 1-(Phenylsulfonyl)piperidine-2-carboxylic acid and 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS Number: 122891-92-3).[1][2] The parent piperidine core, piperidine-3-carboxylic acid, is also known as nipecotic acid (CAS Number: 498-95-3).

Physicochemical and Structural Characteristics

This compound is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[3] The introduction of a phenylsulfonyl group to the piperidine nitrogen significantly alters the molecule's physicochemical properties, such as its lipophilicity, acidity, and conformational flexibility. These modifications are crucial in drug design for modulating target engagement, membrane permeability, and metabolic stability.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | - |

| Molecular Weight | 269.32 g/mol | [1] |

| XlogP (Predicted) | 1.1 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bond Count | 2 | - |

Note: The properties listed are predicted values based on the chemical structure, as extensive experimental data for this specific isomer is not publicly available.

The structural combination of a rigid piperidine ring, a flexible carboxylic acid group, and a bulky, electron-withdrawing phenylsulfonyl moiety suggests that this molecule can adopt specific conformations to interact with biological targets. The sulfonamide linkage is known for its chemical stability and its ability to participate in hydrogen bonding, which is often a key interaction in ligand-receptor binding.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through the N-sulfonylation of a suitable piperidine-3-carboxylic acid precursor. A common and effective method for this transformation is the reaction of a secondary amine with an arylsulfonyl chloride in the presence of a base. To avoid side reactions with the carboxylic acid moiety, it is often advantageous to protect it as an ester prior to the sulfonylation step, followed by deprotection.

The proposed two-step synthesis is outlined below:

Diagram 1: Proposed Synthesis of this compound

Caption: A two-step synthesis pathway for the target compound.

Causality in Experimental Design:

-

Ester Protection: The carboxylic acid of nipecotic acid is protected as an ethyl ester to prevent its deprotonation by the base (triethylamine) and subsequent reaction with benzenesulfonyl chloride, which would lead to undesired byproducts. Ethyl nipecotate is a commercially available and relatively inexpensive starting material.

-

Choice of Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nitrogen, ensuring it remains nucleophilic enough to attack the sulfonyl chloride.

-

Solvent Selection: Dichloromethane (DCM) is an appropriate solvent as it is relatively inert and dissolves both the reactants and the intermediate product.

-

Hydrolysis Conditions: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and effective method for the saponification (hydrolysis) of esters. This method is generally mild and minimizes the risk of cleaving the more robust sulfonamide bond.

Detailed Experimental Protocol (Proposed)

This protocol is a model procedure based on standard organic synthesis methodologies for N-sulfonylation of secondary amines and subsequent ester hydrolysis.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Part 1: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-3-carboxylate (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq.) dropwise.

-

Sulfonylation: To the cooled solution, add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not widely reported, its structural components suggest several areas of therapeutic potential.

-

GABA Transporter Inhibition: The core structure, nipecotic acid, is a known inhibitor of GABA transporters (GATs).[3] N-acylation or N-sulfonylation with lipophilic groups can enhance blood-brain barrier penetration and modulate potency and selectivity for different GAT subtypes.[4] Therefore, this compound could serve as a scaffold for developing novel anticonvulsants or treatments for other neurological disorders associated with GABAergic dysfunction.[4][5]

-

Enzyme Inhibition: The sulfonamide moiety is a well-established pharmacophore found in a wide range of enzyme inhibitors, including those targeting carbonic anhydrases, proteases, and kinases. The combination of the phenylsulfonyl group with the piperidine carboxylic acid scaffold could lead to inhibitors of various enzyme classes. For instance, N-sulfonyl amino acids have been investigated as aldose reductase inhibitors and fungicides.[6][7]

-

Scaffold for Library Synthesis: The piperidine-3-carboxylic acid framework allows for diverse chemical modifications at both the nitrogen and the carboxylic acid group. This makes it a valuable building block for the synthesis of compound libraries aimed at screening for various biological targets. Recent studies have utilized N-Boc-piperidine-3-carboxylic acid to create novel sulfonyl piperidine carboxamides with antimicrobial activity.[8][9]

Conclusion

This compound represents an intriguing, albeit under-characterized, molecule with significant potential in medicinal chemistry. This guide provides a foundational understanding of its properties and a logical, detailed pathway for its synthesis, addressing the current lack of a designated CAS number and extensive literature. By leveraging the known pharmacology of the nipecotic acid core and the versatile nature of the phenylsulfonyl group, this compound serves as a promising starting point for the design and development of novel therapeutic agents targeting a range of biological pathways. Researchers are encouraged to use the proposed synthetic protocol as a robust starting point for their investigations into this and related molecular scaffolds.

References

- IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. (n.d.). NIH.

- Dal Pozzo, A., et al. (2004). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco, 59(9), 727-734. [Link]

- Yunger, L. M., et al. (1984). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 27(9), 1145-1152. [Link]

- Geronikaki, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

- Geronikaki, A., et al. (2022).

- Höfner, G., et al. (2025).

- Khan, I., et al. (2014). Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Medicinal Chemistry Research, 23(11), 4877-4886. [Link]

- DeRuiter, J., et al. (1991). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(9), 2731-2736. [Link]

- Głowacka, I. E., et al. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. International Journal of Peptide Research and Therapeutics, 18(3), 209-217. [Link]

- 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid. (n.d.). MySkinRecipes.

- Jagtap, S., & Kate, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

- Jagtap, S., & Kate, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Lamberth, C., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. [Link]

- Ceruso, M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5431. [Link]

- 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. (n.d.). PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid 122891-92-3 [sigmaaldrich.com]

- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]

- 6. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools for the design and synthesis of novel therapeutic agents. Among these, the piperidine ring is a highly privileged structure, present in a multitude of clinically approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in precise three-dimensional space.[1] This guide focuses on a specific, highly functionalized derivative: 1-(Phenylsulfonyl)piperidine-3-carboxylic acid .

This molecule incorporates three key functional groups: a saturated piperidine heterocycle, a robust N-phenylsulfonyl group (sulfonamide), and a C-3 carboxylic acid. This strategic combination makes it a versatile building block, or synthon, in pharmaceutical development. The sulfonamide moiety is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and anticancer properties, while also enhancing binding affinity to protein targets.[2][3] The carboxylic acid provides a convenient chemical handle for further modification, such as amide bond formation, allowing for the construction of diverse chemical libraries.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the compound's properties, a validated synthesis protocol with mechanistic insights, comprehensive methods for structural characterization, and a summary of its current and potential applications in the pursuit of new medicines.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its structure is defined by the covalent linkage of a phenylsulfonyl chloride to the nitrogen atom of piperidine-3-carboxylic acid (also known as nipecotic acid). The resulting N-sulfonyl bond is chemically stable, and the molecule's overall properties make it a valuable intermediate in organic synthesis.[4]

Key Properties Summary

The fundamental physicochemical data for the compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | [5][6] |

| Molecular Weight | 269.32 g/mol | [4][6] |

| Monoisotopic Mass | 269.07217 Da | [5] |

| IUPAC Name | This compound | |

| Synonyms | 1-(Benzenesulfonyl)piperidine-3-carboxylic acid | [5] |

| CAS Number | 86551-91-7 | |

| Physical Form | Solid | |

| Predicted XlogP | 1.1 | [5] |

Structural Implications for Drug Design

The unique architecture of this compound offers several advantages in a medicinal chemistry context:

-

Defined Stereochemistry: The chiral center at the C-3 position allows for the synthesis of enantiomerically pure derivatives, which is critical for ensuring target specificity and reducing off-target effects.

-

Scaffold Rigidity and Flexibility: The piperidine ring exists in a stable chair conformation, which reduces conformational flexibility compared to an open chain, helping to lock in a desired bioactive conformation.[1]

-

Hydrogen Bonding Capabilities: The sulfonamide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites or receptors.

-

Vector for Derivatization: The carboxylic acid at the 3-position is a prime site for modification. It can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[7][8]

Synthesis and Purification

The most direct and common method for preparing this compound is through the N-sulfonylation of piperidine-3-carboxylic acid. To ensure selectivity and high yield, the carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) prior to the sulfonylation reaction. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from ethyl piperidine-3-carboxylate.

Step 1: N-Sulfonylation of Ethyl Piperidine-3-carboxylate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl piperidine-3-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA), to the solution.

-

Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

-

-

Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide (NaOH) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3.

-

Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

-

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the final compound.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a highly pure solid product.

Synthesis and Purification Workflow

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate for building more complex and biologically active molecules. [4][10]Its derivatives have been investigated for a range of therapeutic targets.

-

Protease Inhibitors: The piperidine scaffold can mimic amino acid residues, making its derivatives suitable for designing inhibitors of enzymes like proteases, which are implicated in viral diseases and cancer. [6]* Antibacterial Agents: N-sulfonylpiperidines have been successfully developed as potent and selective inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis, highlighting their potential as a novel class of antibiotics. [11][12]* CNS Disorders: The piperidine motif is a common feature in drugs targeting the central nervous system (CNS). [13]N-sulfonylpiperidine derivatives can be designed to modulate the activity of CNS receptors or enzymes, with potential applications in treating neurological disorders. [4]* Platelet Aggregation Inhibitors: Studies on piperidine-3-carboxamides, which can be synthesized from the title compound, have shown their potential as inhibitors of human platelet aggregation, suggesting applications in cardiovascular disease. [7]* GABA Uptake Inhibitors: The parent piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake. This provides a rationale for developing N-substituted derivatives to create novel anticonvulsant or anxiolytic agents. [14]

Conclusion

This compound is a high-value chemical scaffold that combines the structural and functional advantages of a piperidine ring, a sulfonamide moiety, and a carboxylic acid handle. Its straightforward synthesis and the ease with which it can be derivatized make it an exceptionally useful tool for medicinal chemists. The proven success of its derivatives in targeting a wide array of diseases underscores its importance and continued relevance in modern drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile compound in their pursuit of the next generation of therapeutics.

References

- ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

- ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.

- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8.

- Xie, S. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Hopemax.

- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-73.

- ResearchGate. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).

- PubChemLite. (n.d.). This compound (C12H15NO4S).

- MySkinRecipes. (n.d.). 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid.

- ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a.

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Rattanaburi, E., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Current Organocatalysis.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.

- SpectraBase. (n.d.). 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - Optional[1H NMR] - Spectrum.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Gontarska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- Huigens III, R. W., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C12H15NO4S) [pubchemlite.lcsb.uni.lu]

- 6. 1-(Phenylsulfonyl)Piperidine-2-Carboxylic Acid [myskinrecipes.com]

- 7. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of 1-(Phenylsulfonyl)piperidine-3-carboxylic Acid

Abstract: This document provides an in-depth technical analysis of the potential biological activities of 1-(Phenylsulfonyl)piperidine-3-carboxylic acid. While direct, extensive biological characterization of this specific molecule is not prevalent in current public literature, its chemical structure incorporates two well-studied pharmacophores: the piperidine-3-carboxylic acid scaffold and the N-phenylsulfonyl group. This guide synthesizes existing research on these core moieties to infer probable biological targets and provides a framework of experimental protocols for empirical validation. The primary audiences for this guide are researchers, scientists, and professionals in drug development interested in exploring the therapeutic potential of this and related compounds.

Introduction and Current Status

This compound is a heterocyclic compound available commercially primarily as a synthetic intermediate or building block.[1] A comprehensive review of scientific literature reveals a lack of dedicated studies on its specific biological functions. However, its constituent parts provide a strong basis for predicting its pharmacological potential. The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals.[2][3][4] This guide will deconstruct the molecule to analyze its potential based on established structure-activity relationships (SAR).

The core structure can be divided into two key components:

-

The Piperidine-3-carboxylic acid core: This moiety is a derivative of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake.[5][6]

-

The N-Phenylsulfonyl group: This functional group is present in various compounds exhibiting a range of activities, including antimicrobial and anti-inflammatory effects.[7][8][9]

This analysis will proceed by examining the activities associated with each component to build a profile of probable targets and will conclude with detailed methodologies for systematic investigation.

Analysis of the Piperidine-3-carboxylic Acid Scaffold: A GABAergic Modulator?

The piperidine-3-carboxylic acid moiety, also known as nipecotic acid, is a well-established inhibitor of GABA transporter 1 (GAT1), preventing the reuptake of GABA from the synaptic cleft.[6][10] This mechanism enhances GABAergic neurotransmission, which has therapeutic implications for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Derivatives of piperidine-3-carboxylic acid have been extensively explored as potential anticonvulsants and agents for treating neurodegenerative disorders.[5][6] For example, a series of (R)-N-substituted piperidine-3-carboxylic acid derivatives were synthesized and showed potent GAT1 inhibitory activity.[10] One compound from this series demonstrated an inhibitory potency 496-fold higher than (R)-nipecotic acid.[10] This strong precedent suggests that this compound warrants investigation for activity at GABA transporters.

Key Inferred Activities:

-

GABA uptake inhibition (specifically GAT1).

-

Potential anticonvulsant properties.

-

Potential application in neurodegenerative disorders like Alzheimer's disease.[6]

Analysis of the N-Phenylsulfonyl Moiety: Antimicrobial, Anti-inflammatory, and Protease Inhibition Potential

The introduction of an N-sulfonyl group to the piperidine ring significantly alters its electronic and steric properties, opening avenues for different biological activities.

Cathepsin K Inhibition

Recent research has demonstrated that closely related analogs are potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. A 2024 study detailed the synthesis of novel piperidine-3-carboxamide derivatives, including (R)-1-(m-tolylsulfonyl)piperidine-3-carboxylic acid, for use as anti-osteoporosis agents.[11] One of the most promising compounds in the series, H-9, exhibited a Cathepsin K inhibitory IC50 value of 0.08 µM.[11] Given the high structural similarity, Cathepsin K represents a primary hypothetical target for this compound.

Antimicrobial Activity

Studies have shown that incorporating a sulfonyl group into a piperidine structure can confer antimicrobial properties. A series of novel sulfonyl piperidine carboxamide derivatives were synthesized and showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] Another study involving sulfonyl derivatives of piperidine-4-carboxamide also reported promising antifungal activity.[12] This suggests a potential application in combating microbial infections.

Anti-Inflammatory Activity

The phenylsulfonyl group is a key feature in a class of anti-inflammatory agents that inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1).[9][13] These compounds reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Phenylsulfonyl hydrazide derivatives have been identified as potent mPGES-1 inhibitors with IC50 values in the nanomolar range, acting without affecting cyclooxygenase (COX) enzymes.[9] This suggests that the N-phenylsulfonyl moiety could confer anti-inflammatory properties to the molecule.

Proposed Experimental Workflows for Biological Characterization

Based on the analysis above, a logical, tiered approach to characterizing the biological activity of this compound is proposed. The workflow prioritizes the most likely targets based on the strongest literature precedents.

Workflow 1: Primary Screening for Cathepsin K and Protease Inhibition

This workflow is designed to quickly assess the most probable activity based on the closest structural analogs.

Caption: Proposed workflow for evaluating Cathepsin K inhibitory activity.

Step-by-Step Protocol for Cathepsin K FRET Assay (Workflow 1, Node B):

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA.

-

Recombinant Human Cathepsin K: Dilute to a working concentration of 2x (e.g., 1 nM final) in assay buffer.

-

Substrate: Prepare a 2x working solution of the fluorogenic substrate Z-FR-AMC (e.g., 20 µM final) in assay buffer.

-

Test Compound: Prepare a dilution series of this compound in DMSO, then dilute into assay buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the 2x Cathepsin K solution to each well.

-

Add 25 µL of the test compound dilution (or vehicle control).

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the 2x substrate solution.

-

-

Data Acquisition:

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Record fluorescence intensity every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow 2: Screening for GABA Uptake Inhibition

This workflow investigates the potential for GABAergic activity inherited from the piperidine-3-carboxylic acid core.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Phenylsulfonylpiperidine derivatives in medicinal chemistry

An In-Depth Technical Guide to Phenylsulfonylpiperidine Derivatives in Medicinal Chemistry

Executive Summary

The phenylsulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of therapeutic agents across a spectrum of diseases. Its synthetic tractability and the rich three-dimensional space offered by the piperidine ring allow for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical class. We will explore its role in the development of anticancer, antiviral, and neuroprotective agents, detailing the underlying mechanisms of action and providing field-proven experimental protocols for researchers and drug development professionals.

The Phenylsulfonylpiperidine Core: A Versatile Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs.[1] When incorporated into a cyclic system with a phenyl ring and a piperidine linker, it forms the phenylsulfonylpiperidine core. This arrangement offers a unique combination of structural rigidity and conformational flexibility, making it an ideal starting point for designing ligands that can interact with complex biological targets. The piperidine ring can adopt various chair and boat conformations, and its substituents provide vectors for exploring chemical space, while the phenylsulfonyl group often acts as a key hydrogen bond acceptor or occupies hydrophobic pockets within target proteins. This guide will delve into the chemical nuances that make this scaffold a recurring theme in the discovery of novel therapeutics.

Synthetic Strategies and Methodologies

The construction of the phenylsulfonylpiperidine scaffold is typically straightforward, lending itself to library synthesis and rapid lead optimization. The most common approach involves the nucleophilic substitution reaction between a piperidine derivative and a benzenesulfonyl chloride.

Classical Synthesis: Sulfonylation of Piperidines

The cornerstone of phenylsulfonylpiperidine synthesis is the reaction between a substituted or unsubstituted piperidine and a corresponding benzenesulfonyl chloride in the presence of a base.[2][3] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on both coupling partners.

Workflow for Classical Synthesis of Phenylsulfonylpiperidine Derivatives

Sources

Discovery of Novel Piperidine-3-Carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals

Abstract

The piperidine-3-carboxylic acid scaffold, a core structural motif in numerous biologically active compounds, represents a privileged starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery process for new analogs, from synthetic strategy and pharmacological evaluation to the elucidation of structure-activity relationships (SAR). We delve into the causal reasoning behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with each protocol and claim supported by authoritative references, ensuring scientific integrity and fostering innovation in medicinal chemistry.

Introduction: The Significance of the Piperidine-3-Carboxylic Acid Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When functionalized with a carboxylic acid at the 3-position, the resulting piperidine-3-carboxylic acid, also known as nipecotic acid, provides a crucial anchor for molecular recognition.

Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism in regulating neurotransmission.[2][3] This inherent biological activity has spurred extensive research into its analogs for the treatment of neurological disorders such as epilepsy.[3][4] The therapeutic potential of this scaffold, however, extends far beyond GABA uptake inhibition, with derivatives showing promise as anticancer, anti-osteoporosis, and antimicrobial agents.[5][6][7][8]

This guide will navigate the multifaceted process of discovering novel piperidine-3-carboxylic acid analogs, providing a comprehensive framework for their rational design, synthesis, and biological characterization.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of piperidine-3-carboxylic acid analogs is a cornerstone of the discovery process, with the chosen route dictating the accessible chemical space and the feasibility of generating diverse libraries of compounds. The selection of a synthetic strategy is a critical decision, influenced by factors such as the desired substitution pattern, stereochemical control, and scalability.

Core Synthesis Methodologies

Several robust methods exist for the construction of the piperidine-3-carboxylic acid core and its derivatives. A common and versatile approach involves the hydrogenation of pyridine precursors. This method allows for the introduction of substituents on the pyridine ring prior to reduction, offering a straightforward path to a variety of analogs.

Another powerful strategy is the intramolecular cyclization of acyclic precursors. This approach provides excellent control over stereochemistry, which is often crucial for biological activity. For instance, Dieckmann condensation or related cyclization reactions can be employed to form the piperidine ring with desired substituents in specific orientations.

A more recent development is the use of multi-component reactions (MCRs), which allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.[1] MCRs are particularly valuable for generating large, diverse libraries of compounds for high-throughput screening.

Protocol: N-Substituted Piperidine-3-Carboxylic Acid Analog Synthesis

This protocol outlines a general procedure for the synthesis of N-substituted piperidine-3-carboxylic acid analogs, a common strategy to enhance properties like blood-brain barrier permeability.[3]

Step 1: Protection of the Carboxylic Acid.

-

Rationale: The carboxylic acid group is reactive and can interfere with subsequent reactions at the nitrogen atom. Protection as an ester (e.g., methyl or ethyl ester) is a common and effective strategy.

-

Procedure: Dissolve piperidine-3-carboxylic acid in an appropriate alcohol (e.g., methanol) and bubble hydrogen chloride gas through the solution, or add a catalytic amount of a strong acid like sulfuric acid, and reflux.

Step 2: N-Alkylation or N-Arylation.

-

Rationale: This step introduces the desired substituent onto the piperidine nitrogen. The choice of alkylating or arylating agent is dictated by the target analog.

-

Procedure: The protected piperidine-3-carboxylic acid ester is reacted with an appropriate alkyl halide, aryl halide, or other electrophile in the presence of a base (e.g., potassium carbonate, triethylamine) in a suitable solvent (e.g., acetonitrile, DMF).

Step 3: Deprotection of the Carboxylic Acid.

-

Rationale: The final step is to remove the protecting group to yield the desired carboxylic acid.

-

Procedure: The N-substituted ester is hydrolyzed using either acidic or basic conditions. For example, treatment with aqueous lithium hydroxide or sodium hydroxide, followed by acidic workup, will yield the final product.

Caption: General workflow for N-substituted analog synthesis.

Pharmacological Evaluation: Unveiling Biological Activity

Once a library of novel piperidine-3-carboxylic acid analogs has been synthesized, the next critical phase is to assess their biological activity. This involves a tiered screening approach, starting with in vitro assays to determine target engagement and potency, followed by more complex cellular and in vivo models to evaluate efficacy and pharmacokinetic properties.

In Vitro Assays: The First Look at Activity

-

Binding Assays: These assays measure the affinity of a compound for its biological target. For analogs targeting GABA transporters (GATs), radioligand binding assays using synaptosomes are a standard method.[9]

-

Functional Assays: These assays measure the effect of a compound on the function of its target. For GABA uptake inhibitors, this would involve measuring the inhibition of [3H]-GABA uptake into synaptosomes or cells expressing the target transporter.[10]

-

Enzyme Inhibition Assays: For analogs designed to target enzymes, such as cathepsin K in osteoporosis, specific enzymatic assays are employed to determine the IC50 value, a measure of potency.[7][8]

Cellular Assays: Activity in a Biological Context

Cell-based assays provide a more physiologically relevant context to evaluate compound activity. For example, the anti-proliferative effects of analogs designed as anticancer agents can be assessed using cancer cell lines, with endpoints such as IC50 values for cell viability.[11] For neuroactive compounds, neuronal cell cultures can be used to study effects on neurotransmitter release, uptake, and receptor signaling.

In Vivo Models: Assessing Efficacy and Safety

Promising candidates from in vitro and cellular assays are advanced to in vivo models to evaluate their efficacy and safety in a whole organism. For anticonvulsant agents, rodent models of seizures, such as those induced by pentylenetetrazol (PTZ) or maximal electroshock (MES), are commonly used.[3] For anti-osteoporosis drugs, ovariectomized (OVX) rodent models are used to assess the effects on bone mineral density.[8]